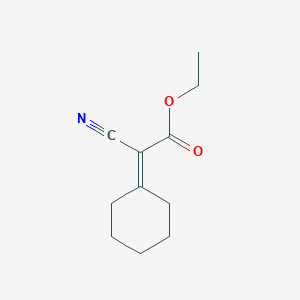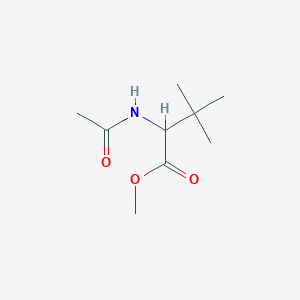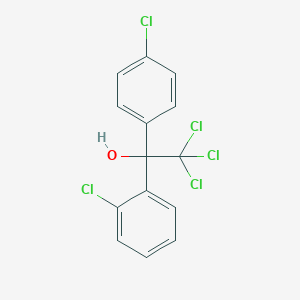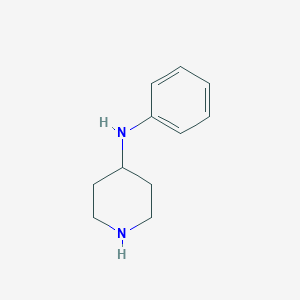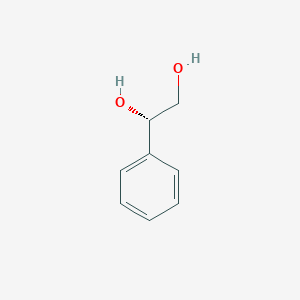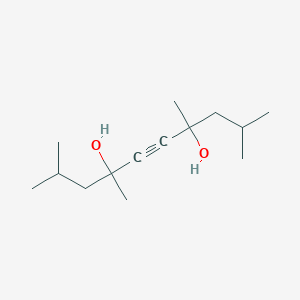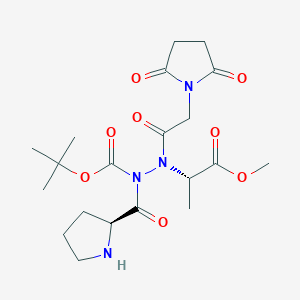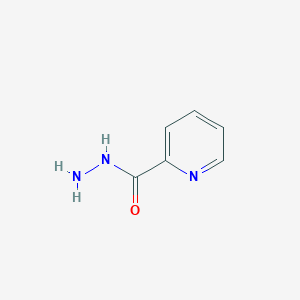![molecular formula C13H16N2 B126138 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole CAS No. 1035092-07-9](/img/structure/B126138.png)
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" is a derivative of the pyrazole class, which is known for its significance in pharmaceutical and agrochemical industries due to the diverse biological activities these compounds exhibit. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a substituted pyrazole with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, as seen in the synthesis of related compounds. For instance, the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol involved a condensation reaction followed by crystal growth using a solvent evaporation technique . Similarly, a one-pot, four-component condensation reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . These methods suggest that the synthesis of "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" could also be achieved through a multi-component reaction, possibly involving a condensation step.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, which revealed the compound crystallizes in the monoclinic system with specific unit cell parameters . Similarly, the structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was elucidated by X-ray analysis, showing a planar conformation . These studies indicate that detailed structural analysis of "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" would likely involve similar techniques to determine its conformation and crystalline properties.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often influenced by their substituents. For instance, the reaction of a pyrazolone derivative with copper(II) ions resulted in the formation of a complex, demonstrating the compound's ability to act as a ligand . The presence of different functional groups on the pyrazole ring can significantly affect its reactivity and the type of chemical reactions it can undergo. Therefore, "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" may also exhibit unique reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. For example, the thermal stability and decomposition kinetics of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were studied using thermogravimetric analysis, revealing stability up to 160 °C . Dielectric studies on the same compound showed frequency-dependent behavior of dielectric constant and loss . These findings suggest that "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" would also have specific thermal and dielectric properties that could be characterized using similar analytical techniques.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole is a derivative within the broad class of pyrazoles, known for their significant role in medicinal chemistry and organic synthesis. Pyrazoles, including methyl-substituted ones, have been explored for their potential in producing compounds with a wide spectrum of biological activities. The synthesis of these derivatives has been of particular interest due to their medicinal scaffolds, highlighting their importance in drug discovery and development processes.
Methyl-linked pyrazoles, for example, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities, suggesting that 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole could similarly hold significant medicinal value. The detailed synthetic approaches and medical significances of these derivatives are well-documented, emphasizing their role in generating new leads with high efficacy and potentially lower microbial resistance (Sharma et al., 2021).
Heterocyclic Compound Synthesis
The compound's relevance extends to its utility in synthesizing heterocyclic compounds. For instance, derivatives of pyrazoline have been employed as building blocks for constructing a variety of heterocycles, such as imidazoles, thiazoles, and pyridines, showcasing the versatility of pyrazoline-based compounds in organic chemistry. This utility is grounded in the unique reactivity of such derivatives, offering mild reaction conditions for generating a diverse array of heterocyclic compounds and dyes from various precursors, including amines and phenols (Gomaa & Ali, 2020).
Pharmacological Applications
Pharmacologically, pyrazole derivatives, including 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole, may have significant implications. The scaffold has been associated with various pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These activities underline the potential of pyrazoline and its derivatives in the development of new therapeutic agents, where the molecular structure can be tailored for specific biological targets (Shaaban et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNOXNONNFMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571573 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
CAS RN |
1035092-07-9 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


